molecular formula C19H17ClN2O4 B12410957 Glafenine-d4

Glafenine-d4

Cat. No.: B12410957
M. Wt: 376.8 g/mol
InChI Key: GWOFUCIGLDBNKM-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glafenine-d4 is a deuterated form of glafenine, a non-steroidal anti-inflammatory drug (NSAID). It is structurally similar to acetylsalicylic acid and is used primarily for research purposes. The compound is known for its analgesic properties and has been utilized in various scientific studies to understand its effects and mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the glafenine molecule. This can be achieved through several methods, including the use of deuterated reagents or solvents during the synthesis process. The primary synthetic route involves the esterification of 2,3-dihydroxypropyl anthranilate with 7-chloroquinolin-4-ylamine in the presence of deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .

Chemical Reactions Analysis

Types of Reactions

Glafenine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Glafenine-d4 has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and pathways.

    Biology: Employed in studies to understand its effects on biological systems, including its anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating pain and inflammation.

    Industry: Utilized in the development of new NSAIDs and related compounds

Mechanism of Action

Glafenine-d4 exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The compound also modulates the arachidonic acid pathway, which plays a role in its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Glafenine: The non-deuterated form of Glafenine-d4, used as an NSAID.

    Floctafenine: Another NSAID with similar analgesic properties.

    Acetylsalicylic Acid:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action of the compound. The deuterated form is often used in research to study the pharmacokinetics and pharmacodynamics of the drug, offering a more detailed understanding of its effects .

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D

InChI Key

GWOFUCIGLDBNKM-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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